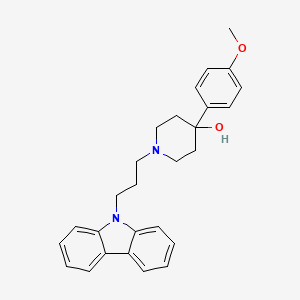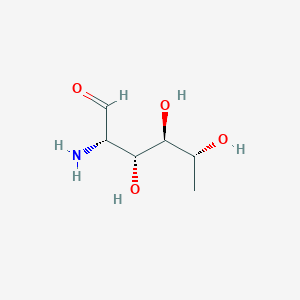
Pneumosamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pneumosamine is an amino sugar and a dideoxyhexose derivative.
Aplicaciones Científicas De Investigación
Research on Related Amino-Sugars
- Identification and Characterization : A study by Barker, Brimacombe, How, Stacey, and Williams (1961) identified and characterized two amino-sugars, designated ‘pneumosamine’ and ‘amino-sugar X’, from purified Type V Pneumococcus capsular polysaccharide. This research provides foundational knowledge about pneumosamine as a compound (Barker et al., 1961).
Studies Involving Pneumococcus
- Vaccine Research : Dunbar, Moberley, Nelson, Leach, and Andrews (2007) discussed the PneuMum maternal vaccination trial using a pneumococcal vaccine, highlighting the importance of community consultation in vaccine trials among Indigenous populations. This study underscores the significance of pneumococcal research in public health (Dunbar et al., 2007).
Broader Context of Respiratory Health Research
Coal Workers' Health Study : Miller and Maccalman (2009) conducted a study on the health of British coal workers, analyzing the long-term effects of exposure to coalmine dust on mortality from respiratory diseases. This research is relevant in understanding respiratory health, which could be a context for studying pneumosamine (Miller & Maccalman, 2009).
Pharmacogenetics Research Network : Giacomini et al. (2007) highlighted the NIH Pharmacogenetics Research Network's efforts in correlating drug response with genetic variation, including research on drugs treating respiratory diseases. This study might provide insights into how pneumosamine could be researched in the context of pharmacogenetics (Giacomini et al., 2007).
Propiedades
Fórmula molecular |
C6H13NO4 |
|---|---|
Peso molecular |
163.17 g/mol |
Nombre IUPAC |
(2S,3R,4S,5R)-2-amino-3,4,5-trihydroxyhexanal |
InChI |
InChI=1S/C6H13NO4/c1-3(9)5(10)6(11)4(7)2-8/h2-6,9-11H,7H2,1H3/t3-,4-,5+,6-/m1/s1 |
Clave InChI |
NTBYIQWZAVDRHA-ARQDHWQXSA-N |
SMILES isomérico |
C[C@H]([C@@H]([C@@H]([C@@H](C=O)N)O)O)O |
SMILES |
CC(C(C(C(C=O)N)O)O)O |
SMILES canónico |
CC(C(C(C(C=O)N)O)O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



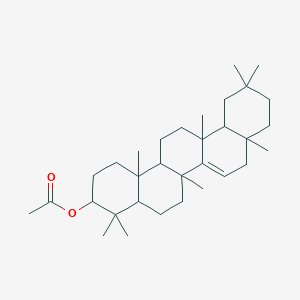

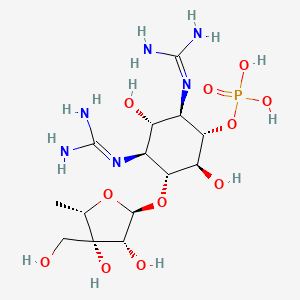

![(1S,2R,3S,5R,6R,7R,8S,9S,12R)-2,8-dihydroxy-7-methyl-12-prop-1-en-2-ylspiro[4,10-dioxatetracyclo[7.2.1.02,7.03,5]dodecane-6,2'-oxirane]-11-one](/img/structure/B1234550.png)

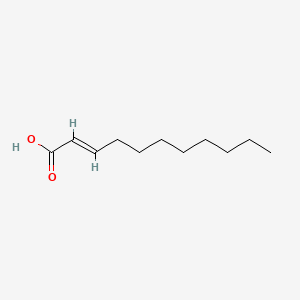
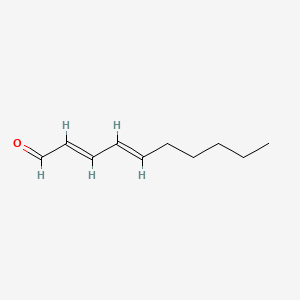
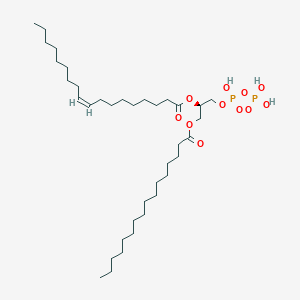

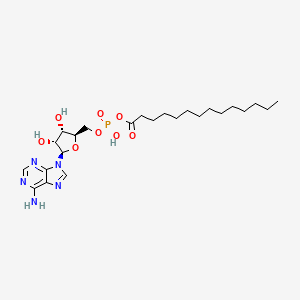
![1-(2-Phenylethyl)-4-([1,2,4]triazolo[4,3-a]quinoxalin-4-yl)piperazine-2,6-dione](/img/structure/B1234560.png)
![[(1R,2R,6R,10S,11R,13R,15R,17R)-13-benzyl-6-hydroxy-4,17-dimethyl-5-oxo-15-prop-1-en-2-yl-12,14,18-trioxapentacyclo[11.4.1.01,10.02,6.011,15]octadeca-3,8-dien-8-yl]methyl 2-(4-hydroxy-3-iodo-5-methoxyphenyl)acetate](/img/structure/B1234561.png)
